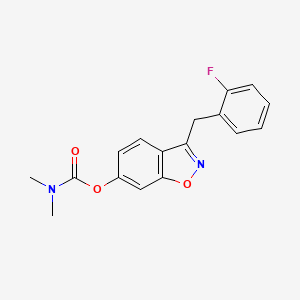

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the benzoxazole ring, along with a dimethylcarbamate moiety

Preparation Methods

The synthesis of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

Attachment of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under basic conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the fluorobenzyl group, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and appropriate temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate can be compared with other benzoxazole derivatives and fluorobenzyl compounds. Similar compounds include:

3-(2-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl ethylcarbamate: This compound has an ethylcarbamate moiety instead of a dimethylcarbamate moiety, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole ring and a dimethylcarbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO3, with a molecular weight of 314.31 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in various diseases. The exact mechanisms require further investigation, but potential targets include:

- Kinases : Inhibition of cyclin-dependent kinases (CDKs) has been noted in related compounds, suggesting potential applications in cancer treatment.

- Acetylcholinesterase : Compounds with similar structures have shown promise as inhibitors, which could be relevant for Alzheimer's disease therapy .

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzoxazole exhibit antimicrobial properties. For instance, compounds derived from the benzoxazole structure have demonstrated selective activity against Gram-positive bacteria and certain fungi. This suggests that this compound may also possess similar properties .

Cytotoxicity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. Notably, compounds with structural similarities have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. This selectivity is crucial for minimizing side effects during treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Key observations include:

- Fluorine Substitution : The introduction of fluorine at the 2-position of the benzyl group enhances lipophilicity and may improve binding affinity to biological targets.

- Dimethylcarbamate Moiety : This functional group may contribute to the overall biological activity through interactions with specific receptors or enzymes .

Case Studies

A few notable case studies on related benzoxazole derivatives provide insight into their biological activities:

- Anticancer Activity : A study involving various benzoxazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7, MDA-MB-231), highlighting their potential as chemotherapeutic agents .

- Antimicrobial Screening : In another study, derivatives were screened against Bacillus subtilis and Escherichia coli, revealing selective antibacterial activity with minimal inhibitory concentrations (MIC) indicating effective dosage ranges .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(6-Fluoro-1,3-benzoxazol-2-yl)-3,6-dimethylbenzoic acid | Structure | Exhibits anti-inflammatory properties |

| Seliciclib (CYC202) | Structure | Known CDK inhibitor used in cancer treatment |

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate, and how can reaction intermediates be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-fluorobenzyl halides with benzoxazole precursors, followed by carbamate formation. For example, 2-fluorobenzyl bromide derivatives (e.g., 2-cyano-6-fluorobenzyl bromide) can serve as intermediates for fluorobenzyl group attachment . Optimize intermediates using HPLC (≥98% purity criteria, as in SML3778) and NMR to confirm regioselectivity and minimize side products like unreacted halides or incomplete carbamoylation .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., target ~369.4 g/mol, similar to carbamate analogs in ) with 1H/13C NMR to resolve aromatic protons (e.g., fluorobenzyl vs. benzoxazole protons) and carbamate carbonyl signals (~165-170 ppm). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What stability considerations are critical for handling this compound in vitro?

- Methodological Answer : Monitor hydrolytic stability of the carbamate group under varying pH (e.g., phosphate buffers) and temperature. Use LC-MS to detect degradation products like dimethylamine or free hydroxyl derivatives. Store in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions may arise from impurity profiles (e.g., residual dimethylcarbamate precursors or fluorobenzyl byproducts). Perform orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and correlate results with HPLC purity data. Use in silico docking to validate target engagement specificity (e.g., benzoxazole interactions with CNS targets, as in ) .

Q. What experimental designs are recommended for studying its blood-brain barrier (BBB) penetration?

- Methodological Answer : Employ parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. Follow up with in vivo pharmacokinetic studies in rodents, using LC-MS/MS to quantify brain-to-plasma ratios. Compare with structurally related CNS-penetrant compounds (e.g., fluorobenzyl-containing zagociguat in ) .

Q. How can metabolic pathways be characterized to identify potential toxic metabolites?

- Methodological Answer : Use hepatocyte incubation assays with LC-HRMS to detect phase I/II metabolites (e.g., fluorobenzyl hydroxylation or carbamate cleavage). Cross-reference with toxicity databases for structural alerts (e.g., benzoxazole-associated hepatotoxicity). Validate findings in vivo via metabolite profiling in plasma and urine .

Data Analysis & Mechanistic Questions

Q. What statistical approaches are suitable for dose-response studies with this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For high variability, incorporate Bayesian hierarchical models to account for batch effects or inter-subject differences .

Q. How can researchers differentiate off-target effects from primary pharmacological activity?

- Methodological Answer : Combine CRISPR/Cas9-mediated gene knockout of the putative target with rescue experiments. Use affinity proteomics (e.g., pulldown assays with biotinylated analogs) to identify binding partners. Cross-validate with transcriptomic profiling (RNA-seq) to detect pathway-level perturbations .

Q. Safety & Regulatory Considerations

Q. What preclinical safety assays are prioritized for this compound?

- Methodological Answer : Conduct Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiac risk. For in vivo studies, monitor hematological and hepatic markers (ALT/AST) in rodent models. Reference safety data from structurally related carbamates (e.g., impurity profiles in ) .

Q. Tables for Key Data

Properties

Molecular Formula |

C17H15FN2O3 |

|---|---|

Molecular Weight |

314.31 g/mol |

IUPAC Name |

[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C17H15FN2O3/c1-20(2)17(21)22-12-7-8-13-15(19-23-16(13)10-12)9-11-5-3-4-6-14(11)18/h3-8,10H,9H2,1-2H3 |

InChI Key |

GAFADFLGZHXIPS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.